Chlorophylls

Descripción

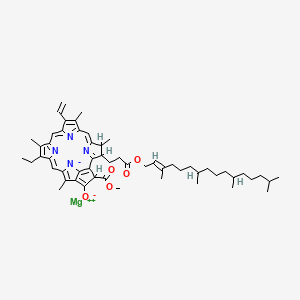

Propiedades

Número CAS |

22309-13-3 |

|---|---|

Fórmula molecular |

C55H72MgN4O5 |

Peso molecular |

893.5 g/mol |

Nombre IUPAC |

magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |

InChI |

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+; |

Clave InChI |

ATNHDLDRLWWWCB-WNRKZQPVSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

SMILES isomérico |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

SMILES canónico |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

Sinónimos |

chlorophyll a' |

Origen del producto |

United States |

Foundational & Exploratory

The Cutting Edge of Light: A Technical Guide to Novel Chlorophyll Derivatives and Their Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel chlorophyll (B73375) derivatives, focusing on their synthesis, spectral characteristics, and applications, particularly in the field of photodynamic therapy (PDT). As the demand for more effective and targeted photosensitizers grows, understanding the structure-property relationships of these modified natural pigments is paramount. This document offers a consolidated resource, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental processes.

Introduction: Beyond Photosynthesis

Chlorophylls, the cornerstone pigments of photosynthesis, possess a unique photochemistry that extends far beyond their natural role. Their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, coupled with their ability to generate reactive oxygen species (ROS) upon photoexcitation, makes them ideal candidates for development as photosensitizers in various biomedical applications.[1][2][3] However, native this compound have limitations, including poor water solubility and suboptimal photostability. To overcome these challenges, researchers have developed a diverse array of synthetic and semi-synthetic chlorophyll derivatives with enhanced photophysical and biological properties.[1][4] This guide delves into the key classes of these novel derivatives, their spectral signatures, and the experimental approaches used to characterize them.

Key Classes of Novel Chlorophyll Derivatives

Chemical modifications of the chlorophyll macrocycle can be targeted to several key positions to tune the molecule's spectral and functional properties.[1] Common strategies include alterations to the central metal ion, modifications of the peripheral substituents, and conjugation with various moieties to improve targeting and solubility.

Chlorin (B1196114) e6 Derivatives

Chlorin e6 (Ce6) is a prominent second-generation photosensitizer derived from chlorophyll a.[2][5] Its key features include a strong absorption in the red region of the spectrum (around 660 nm), which allows for deeper tissue penetration of light, and a high quantum yield of singlet oxygen generation.[1][5] Novel derivatives of Ce6 often involve conjugation with targeting molecules or polymers to enhance tumor selectivity and cellular uptake. For instance, the conjugation of Ce6 with curcumin (B1669340) has been shown to result in derivatives with broad absorption peaks and effective photodynamic efficacy against cancer cell lines.[1] Another important class of Ce6 derivatives involves the formation of amino acid conjugates, such as N-aspartyl chlorin e6 (NPe6), which has demonstrated enhanced tumor selectivity and rapid clearance from normal tissues.[6]

Bacteriochlorophyll Derivatives

Bacteriothis compound are photosynthetic pigments found in various bacteria that absorb light at longer wavelengths than this compound, typically in the near-infrared (NIR) region.[7][8] This characteristic makes their derivatives highly promising for PDT, as NIR light can penetrate tissues more deeply.[7] Synthetic efforts have focused on creating stable bacteriochlorin (B1244331) analogs with tailored photophysical properties. These derivatives are particularly advantageous for treating deeper or larger tumors.

Metallo-Chlorophyll Derivatives

The central magnesium ion in the chlorophyll macrocycle can be replaced with other metal ions to modulate the photophysical properties of the resulting derivative. Zinc-pheophytins, for example, are synthesized by replacing the central magnesium of pheophytin (a chlorophyll derivative lacking the central Mg2+) with a zinc ion.[4][9] These compounds have shown strong antioxidant and anti-inflammatory properties.[4][9] The introduction of different metal ions can influence the triplet state lifetime and the efficiency of intersystem crossing, which are critical parameters for effective photosensitization.[10]

Spectral Properties of Novel Chlorophyll Derivatives

The modifications to the chlorophyll structure directly impact their absorption and emission spectra. These spectral properties are crucial for determining the optimal excitation wavelength for applications like PDT and for understanding the energy transfer processes involved. The following tables summarize the key spectral data for representative novel chlorophyll derivatives.

| Derivative Class | Specific Derivative | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Solvent | Reference |

| Chlorin e6 Derivatives | Chlorin e6 (Ce6) | ~405-408 (Soret), ~660 (Q-band) | ~650-700 | DMSO | [1] |

| Ce6-Curcumin Conjugate | ~405-408 (Broad Soret) | ~650-700 | DMSO | [1] | |

| N-aspartyl chlorin e6 (NPe6) | 664 | - | - | [6] | |

| Metallo-Chlorophyll Derivatives | Copper-Chlorophyllin Derivative | 400 (Soret), 651 (Q-band) | 657 | Methanol | [11] |

| Zinc-Pheophytin | - | - | - | [4][9] | |

| Bacteriochlorophyll Derivatives | Bacteriochlorophyll a | ~770 | - | Aqueous solution | [12] |

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

The synthesis and characterization of novel chlorophyll derivatives involve a range of chemical and spectroscopic techniques. This section provides an overview of key experimental methodologies.

Synthesis of Chlorophyll Derivatives

4.1.1. Extraction of Chlorophyll a from Spirulina: A common starting material for the synthesis of many chlorophyll derivatives is chlorophyll a, which can be efficiently extracted from natural sources like Spirulina.

-

Procedure:

-

Disperse Spirulina powder in ethanol (B145695) and stir overnight in a nitrogen atmosphere.

-

Filter the mixture to remove solid residues.

-

Concentrate the ethanol solution containing chlorophyll a using a vacuum evaporator.

-

Perform a liquid-liquid extraction using water, hexane, and the concentrated ethanol solution to purify the chlorophyll a.[2]

-

4.1.2. Synthesis of Chlorin e6 (Ce6): Ce6 can be prepared from chlorophyll a via the intermediate methyl pheophorbide a.

-

Procedure:

-

Convert the extracted chlorophyll a to methyl pheophorbide a.

-

Further chemical modification of methyl pheophorbide a yields Chlorin e6.[2]

-

4.1.3. Synthesis of a Copper-Chlorophyllin Derivative: This protocol describes the synthesis of a positively charged, amphiphilic chlorophyllin derivative.

-

Procedure:

-

Start with commercially available copper-chlorophyllin.

-

Convert the chlorophyllin to its acid chloride form using oxalyl chloride.

-

React the acid chloride with N,N-dimethylpropane-1,3-diamine to introduce positively charged amine groups.

-

Purify the final product.[11]

-

Spectroscopic Characterization

4.2.1. UV-Vis Absorption Spectroscopy: This technique is fundamental for determining the absorption maxima of the chlorophyll derivatives, which is essential for identifying the optimal excitation wavelength for PDT.

-

Procedure:

-

Dissolve the chlorophyll derivative in a suitable solvent (e.g., methanol, DMSO).

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (typically 300-800 nm).

-

Identify the Soret band (around 400 nm) and the Q-bands (in the red region of the spectrum).[11][13]

-

4.2.2. Fluorescence Spectroscopy: Fluorescence spectroscopy provides information about the emission properties of the derivatives.

-

Procedure:

-

Excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Record the emission spectrum to determine the fluorescence maxima.[1]

-

4.2.3. Determination of Singlet Oxygen Quantum Yield (ΦΔ): The efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for its PDT efficacy.

-

Relative Method:

-

Use a standard photosensitizer with a known singlet oxygen quantum yield.

-

Employ a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is consumed in the presence of singlet oxygen, leading to a decrease in its absorption.

-

Irradiate the sample and the standard under identical conditions in the presence of the trap.

-

Monitor the rate of decomposition of the trap by absorption spectroscopy.

-

Calculate the singlet oxygen quantum yield of the sample relative to the standard.[1][14]

-

Signaling Pathways in Photodynamic Therapy

The therapeutic effect of chlorophyll derivatives in PDT is primarily mediated by the generation of reactive oxygen species (ROS), which induce cell death through various signaling pathways.[3][15]

The Photodynamic Reaction

Upon absorption of light of a specific wavelength, the photosensitizer (PS) is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). From the S₁ state, the PS can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet excited state (T₁).[3][12] It is from this triplet state that the key photochemical reactions of PDT occur.

There are two main types of photochemical reactions:

-

Type I Reaction: The excited triplet state of the photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions, which can then react with oxygen to form ROS like superoxide (B77818) anion and hydroxyl radicals.[16][17]

-

Type II Reaction: The excited triplet photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[3][16][17] The Type II mechanism is considered the predominant pathway for many chlorophyll-based photosensitizers.[17]

Caption: General mechanism of photodynamic therapy (PDT).

Experimental Workflow for Evaluating PDT Efficacy

The evaluation of a novel chlorophyll derivative as a PDT agent involves a series of in vitro experiments to determine its phototoxicity and mechanism of action.

Caption: Experimental workflow for in vitro PDT evaluation.

Conclusion

The field of novel chlorophyll derivatives continues to expand, offering exciting possibilities for the development of advanced photosensitizers. By systematically modifying the core structure of these natural pigments, scientists can fine-tune their spectral and photophysical properties to create highly effective agents for applications such as photodynamic therapy. This guide has provided a comprehensive overview of the key classes of these derivatives, their spectral characteristics, and the experimental methodologies used to evaluate them. As research progresses, a deeper understanding of the structure-activity relationships will undoubtedly lead to the design of next-generation photosensitizers with enhanced efficacy and selectivity for a range of diseases.

References

- 1. Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and functional properties of this compound, pheophytins, and Zn-pheophytins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Video: Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. stars.library.ucf.edu [stars.library.ucf.edu]

- 15. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Role of Chlorophyll f in Near-Infrared Light Harvesting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery of chlorophyll (B73375) f (Chl f) has redefined our understanding of the limits of oxygenic photosynthesis. This pigment, with its absorption maximum shifted into the near-infrared (NIR) region of the spectrum, allows certain cyanobacteria to thrive in light environments previously thought to be incompatible with oxygen evolution. This technical guide provides an in-depth exploration of the function of Chl f in NIR light harvesting, compiling key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Function and Significance

Chlorophyll f is the most red-shifted chlorophyll known, enabling organisms that produce it to absorb and utilize light at wavelengths beyond the traditional photosynthetically active radiation (PAR) range of 400-700 nm.[1] This capability is conferred through a process known as Far-Red Light Photoacclimation (FaRLiP), where a specific gene cluster is activated in response to shaded or NIR-rich environments.[2][3][4][5]

The primary functions of Chl f in NIR light harvesting are twofold:

-

Accessory Pigment: Chl f acts as an antenna pigment, absorbing low-energy photons in the NIR spectrum and transferring this energy to the photosynthetic reaction centers.[6]

-

Direct Role in Photochemistry: Evidence suggests that Chl f is not merely a passive light harvester but is also directly involved in the charge separation events within both Photosystem I (PSI) and Photosystem II (PSII).[6][7] In specially adapted photosystems, Chl f can act as a primary electron donor.[6]

The ability of Chl f to extend the range of light used for photosynthesis has significant implications for biotechnology and drug development, particularly in the design of artificial photosynthetic systems and the development of novel photodynamic therapies.

Quantitative Data on Chlorophyll f

A compilation of the key photophysical and spectral properties of chlorophyll f is presented below. These data are essential for the quantitative analysis of Chl f-containing systems.

Table 1: Spectral Properties of Chlorophyll f in Organic Solvents

| Solvent | Absorption Max (Qy) (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

| 100% Methanol (B129727) | 707 | 722 | 71,110 at 707 nm | [8][9][10] |

| Pyridine | - | - | - | [11][12][13] |

| Diethyl ether | - | - | - | [11][12][13] |

Table 2: Photophysical Properties of Chlorophyll f

| Solvent | Fluorescence Quantum Yield (Φf) | Singlet-Excited State Lifetime (τs) (ns) | Temperature | Reference |

| Pyridine | 0.16 | 5.6 | Room Temperature | [11][12][13] |

| Diethyl ether | - | 5.6 | Room Temperature | [11][12][13] |

| 2-Methyltetrahydrofuran | - | 8.1 | 77 K | [11][12][13] |

Table 3: Chlorophyll f Content in Various Cyanobacteria Under Far-Red Light

| Cyanobacterium Species | Chl f to Chl a Ratio (%) | Reference |

| Halomicronema hongdechloris | ~12.5 | [6] |

| Chroococcidiopsis thermalis | ~10 | [6] |

| Chlorogloeopsis fritschii | - | [14] |

| Synechococcus sp. PCC 7335 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of chlorophyll f.

Chlorophyll f Extraction and Quantification

Objective: To extract and quantify chlorophyll f from cyanobacterial cultures grown under far-red light.

Materials:

-

Cyanobacterial cell pellet

-

100% Methanol or Acetone (B3395972) (HPLC grade)

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase HPLC column

Procedure:

-

Cell Harvesting: Centrifuge the cyanobacterial culture to obtain a cell pellet.

-

Cell Lysis: Freeze the cell pellet in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Pigment Extraction: Add a known volume of 100% methanol or acetone to the powdered cells and continue grinding until a homogenous suspension is formed.

-

Clarification: Transfer the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Inject the filtered extract onto a C18 reverse-phase column.

-

Use a gradient of solvents, such as a mixture of acetonitrile, methanol, and Tris buffer, to separate the pigments.[15]

-

Monitor the elution of pigments using a PDA detector, with specific detection wavelengths for Chl a (around 665 nm) and Chl f (around 706 nm).[16]

-

-

Quantification:

-

Identify the Chl f peak based on its retention time and characteristic absorption spectrum.

-

Quantify the amount of Chl f by integrating the peak area and comparing it to a standard curve of purified Chl f or by using the published molar extinction coefficient (ε = 71,110 L mol⁻¹ cm⁻¹ at 707 nm in methanol).[8][9][10]

-

Isolation of Chlorophyll f-Containing Photosystems

Objective: To isolate intact Photosystem I and Photosystem II complexes containing chlorophyll f.

Materials:

-

Thylakoid membranes isolated from cyanobacteria grown under far-red light.

-

Detergents such as β-dodecyl maltoside (β-DDM).

-

Sucrose (B13894) density gradient solutions.

-

Ultracentrifuge.

Procedure:

-

Thylakoid Membrane Preparation: Isolate thylakoid membranes from cyanobacterial cells using established protocols involving cell lysis and differential centrifugation.

-

Solubilization: Resuspend the thylakoid membranes in a buffer containing a mild detergent like β-DDM to solubilize the membrane protein complexes. The detergent-to-chlorophyll ratio needs to be optimized for each specific cyanobacterium.[17]

-

Centrifugation: Centrifuge the solubilized membranes at high speed to pellet any unsolubilized material.

-

Sucrose Density Gradient Ultracentrifugation:

-

Carefully layer the supernatant containing the solubilized photosystems onto a linear sucrose density gradient (e.g., 10-40% sucrose).

-

Perform ultracentrifugation for a sufficient time to separate the different pigment-protein complexes based on their size and density.

-

-

Fraction Collection: Carefully collect the distinct green bands corresponding to PSI and PSII complexes. Chl f-containing complexes will have a slightly different color and position in the gradient compared to their Chl a-only counterparts.

-

Characterization: Analyze the collected fractions for their pigment composition using HPLC and protein composition using SDS-PAGE and immunoblotting to confirm the presence of Chl f and the respective photosystem subunits.

77K Fluorescence Emission Spectroscopy

Objective: To characterize the energy transfer properties of Chl f-containing photosystems at low temperature.

Materials:

-

Isolated Chl f-containing photosystems or whole cells.

-

Cryoprotectant (e.g., glycerol).

-

Liquid nitrogen.

-

Fluorometer equipped with a low-temperature sample holder (Dewar).

Procedure:

-

Sample Preparation: Resuspend the isolated photosystems or whole cells in a buffer containing a cryoprotectant to prevent damage during freezing.

-

Freezing: Place the sample in a quartz cuvette or NMR tube and rapidly freeze it by immersing it in liquid nitrogen (77 K).

-

Spectra Acquisition:

-

Place the frozen sample in the fluorometer's Dewar.

-

Excite the sample at a wavelength where chlorophyll a absorbs (e.g., 435 nm) to observe energy transfer to Chl f.

-

Record the fluorescence emission spectrum, typically from 600 to 800 nm.

-

-

Data Analysis: The resulting spectrum will show distinct emission peaks corresponding to PSII, PSI, and, in the case of Chl f-containing samples, a red-shifted emission peak characteristic of Chl f, providing insights into the energy transfer pathways.[18][19][20][21][22]

Transient Absorption Spectroscopy

Objective: To investigate the ultrafast energy transfer and charge separation dynamics involving chlorophyll f.

Materials:

-

Isolated Chl f-containing photosystems.

-

Femtosecond transient absorption spectrometer.

Procedure:

-

Sample Preparation: Place the purified photosystem sample in a cuvette with a short path length to minimize scattering.

-

Excitation (Pump Pulse): Excite the sample with a short laser pulse (femtosecond duration) at a specific wavelength to selectively excite either Chl a or Chl f.

-

Probing (Probe Pulse): After a variable time delay, a second, broad-spectrum "probe" pulse is passed through the sample.

-

Detection: The change in absorption of the probe pulse is measured as a function of wavelength and time delay between the pump and probe pulses.

-

Data Analysis: The resulting transient absorption spectra reveal the kinetics of excited state decay, energy transfer between pigments, and the formation of charge-separated states, providing a detailed picture of the initial events of photosynthesis involving Chl f.[7][23][24][25][26]

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to the function of chlorophyll f.

Caption: Simplified signaling pathway for Far-Red Light Photoacclimation (FaRLiP).

Caption: General experimental workflow for studying chlorophyll f function.

Caption: Energy transfer pathways in a Chl f-containing photosynthetic unit.

References

- 1. Substantial near-infrared radiation-driven photosynthesis of chlorophyll f-containing cyanobacteria in a natural habitat | eLife [elifesciences.org]

- 2. Far-red light photoacclimation (FaRLiP) in Synechococcus sp. PCC 7335: I. Regulation of FaRLiP gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular diversity and evolution of far-red light-acclimated photosystem I [frontiersin.org]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. biorxiv.org [biorxiv.org]

- 6. life.illinois.edu [life.illinois.edu]

- 7. Femtosecond visible transient absorption spectroscopy of chlorophyll- f-containing photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extinction coefficient for red-shifted chlorophylls: chlorophyll d and chlorophyll f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extinction coefficient for red-shifted this compound: Chlorophyll d and chlorophyll f (Journal Article) | OSTI.GOV [osti.gov]

- 10. rseco.org [rseco.org]

- 11. researchgate.net [researchgate.net]

- 12. Excited state properties of chlorophyll f in organic solvents at ambient and cryogenic temperatures - ProQuest [proquest.com]

- 13. Excited state properties of chlorophyll f in organic solvents at ambient and cryogenic temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Far-Red Light Acclimation for Improved Mass Cultivation of Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prometheusprotocols.net [prometheusprotocols.net]

- 16. researchgate.net [researchgate.net]

- 17. Purification of Active Photosystem I-Light Harvesting Complex I from Plant Tissues [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. A Practical Solution for 77 K Fluorescence Measurements Based on LED Excitation and CCD Array Detector | PLOS One [journals.plos.org]

- 20. A Practical Solution for 77 K Fluorescence Measurements Based on LED Excitation and CCD Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Femtosecond Visible Transient Absorption Spectroscopy of Chlorophyll f-Containing Photosystem I - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Femtosecond visible transient absorption spectroscopy of chlorophyll-f-containing photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 26. osti.gov [osti.gov]

The Evolutionary Trajectory of Photosynthetic Pigments: A Technical Guide to the Origins of Chlorophyll Diversity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the evolutionary origins of the diverse chlorophyll (B73375) pigments, the cornerstone of photosynthesis. We delve into the intricate biosynthetic pathways, the key enzymatic players, and the evolutionary mechanisms that have shaped the light-harvesting capabilities of photosynthetic organisms. This document provides a comprehensive overview for researchers in photosynthesis, evolutionary biology, and drug development, offering insights into the fundamental processes of life's energy conversion.

The Dawn of Photosynthesis and the Ancestral Pigment

Photosynthesis first arose in ancient bacteria in an anoxic world, long before the atmosphere contained significant levels of oxygen.[1][2] These early forms of photosynthesis were anoxygenic, meaning they did not produce oxygen as a byproduct.[3][4] The pigments utilized by these primordial phototrophs were bacteriothis compound.[5][3] The prevailing scientific view suggests that the biosynthetic pathway for this compound evolved from the pathway for bacteriothis compound.[6] Central to this concept is the Granick hypothesis, which posits that the evolution of the chlorophyll biosynthetic pathway occurred through the sequential invention of new enzymes, leading to the formation of more stable and efficient photopigments.[7][8]

The common ancestor of all photosynthetic organisms is thought to have been a cobalamin-dependent, heme-synthesizing, diazotrophic anaerobe that first synthesized chlorophyll.[7] The core structure of both this compound and bacteriothis compound is a tetrapyrrole ring, which is also the foundation of heme.[3][4] The biosynthetic pathways for these molecules share a common origin, diverging at the point of metal ion insertion into protoporphyrin IX.[9] While ferrochelatase inserts iron to form heme, magnesium chelatase directs the pathway towards chlorophyll synthesis by inserting magnesium.[9][10]

Diversification of this compound: An Evolutionary Arms Race for Light

The evolution of diverse chlorophyll types can be seen as an adaptation to different light environments, allowing various photosynthetic organisms to occupy distinct ecological niches and minimize competition for light.[3][11] This diversification was driven by key evolutionary mechanisms, including gene duplication and horizontal gene transfer.

The Leap to Oxygenic Photosynthesis and the Rise of Chlorophyll a

A pivotal moment in Earth's history was the evolution of oxygenic photosynthesis in the ancestors of modern cyanobacteria, which fundamentally altered the planet's atmosphere.[1][12][13] This process utilizes two distinct photosystems, Photosystem I (PSI) and Photosystem II (PSII).[1] A leading theory suggests that these two photosystems arose through a gene duplication event in an ancestral anoxygenic phototroph, rather than a fusion of two different bacterial lineages.[7][14][15][16][17] This evolutionary leap was accompanied by the emergence of Chlorophyll a (Chl a) as the primary photosynthetic pigment.[1] Chl a is the only chlorophyll that is essential for oxygenic photosynthesis and is found in all organisms that perform it, including plants, algae, and cyanobacteria.[3][4]

Accessory Pigments: Expanding the Solar Spectrum

To capture a broader range of the light spectrum, many photosynthetic organisms evolved accessory pigments that absorb light at wavelengths where Chl a is less efficient and then transfer that energy to the reaction center. This led to the evolution of other chlorophyll types:

-

Chlorophyll b (Chl b): Found in higher plants and green algae, Chl b differs from Chl a by a single functional group, a formyl group (-CHO) instead of a methyl group (-CH3) on the porphyrin ring.[18][19] This seemingly minor change shifts its absorption spectrum, allowing these organisms to capture more blue and yellow light.[18] The synthesis of Chl b from Chl a is catalyzed by the enzyme chlorophyllide a oxygenase (CAO).[9][20]

-

Chlorophyll c (Chl c): This group of this compound is characteristic of many marine algae, including diatoms and dinoflagellates. There are several types of Chl c (c1, c2, etc.).[21] They play a crucial role in light harvesting in aquatic environments where blue-green light penetrates deepest.

-

Chlorophyll d (Chl d) and Chlorophyll f (Chl f): These "red-shifted" this compound were discovered more recently in certain cyanobacteria.[22] They absorb light in the far-red and near-infrared regions of the spectrum, enabling these organisms to thrive in environments where visible light is scarce, such as underneath other photosynthetic organisms.[22] The evolution of Chl d production in Acaryochloris species is linked to a high number of gene duplicates, which may contribute to their adaptation to these unique light niches.[23] Chl f synthase (ChlF) is the enzyme responsible for the synthesis of Chl f.[9]

-

Bacteriothis compound (BChl): Found in various anoxygenic phototrophic bacteria, bacteriothis compound absorb light at longer wavelengths, often in the near-infrared range.[5][11] There are several types of bacteriothis compound (a, b, c, d, e, g), each with a distinct absorption spectrum.[5][11] Their biosynthesis also originates from chlorophyllide a, with a key step being the reduction of the C7-C8 double bond by the enzyme chlorophyllide a reductase (COR).[5] The evolution of bacteriochlorophyll (B101401) a is thought to have occurred in an ancestral phototrophic bacterium before the radiation of several major bacterial phyla.[24][25][26]

Key Evolutionary Mechanisms

The diversification of this compound was not a simple linear process but rather a complex interplay of genetic events.

Gene Duplication

Gene duplication is a major force in evolution, providing the raw genetic material for the evolution of new functions.[23] The evolution of the two photosystems in oxygenic photosynthesis is a prime example of the profound impact of gene duplication.[7][14][15][16][17] Similarly, the expansion of gene families, such as the phytoene (B131915) synthase (PSY) genes in grasses, highlights how duplication can lead to tissue-specific regulation of pigment biosynthesis.[27] In the case of chlorophyll d-producing cyanobacteria, an unusually high number of gene duplicates are observed, suggesting a role for gene dosage effects in adapting to specific ecological niches.[23]

Horizontal Gene Transfer (HGT)

Horizontal gene transfer, the movement of genetic material between different species, has also played a significant role in the evolution of photosynthesis.[28][29][30][31] HGT is thought to be a defining mechanism for the distribution of phototrophy in many bacterial clades.[29][30][31] For example, the acquisition of phototrophy in some lineages of the Chloroflexi phylum is attributed to HGT from different ancestral donors.[29][30][31] In eukaryotic algae, the evolutionary history of the por gene, which encodes the light-dependent protochlorophyllide (B1199321) oxidoreductase, reveals instances of replacement and supplementation through HGT from other algal lineages.[32]

Quantitative Data on Chlorophyll Absorption Spectra

The different chemical structures of this compound result in distinct absorption spectra, which can be used to identify and quantify them. The following table summarizes the approximate absorption maxima of various chlorophyll types in different solvents. It is important to note that the exact peak positions can vary depending on the solvent and the local protein environment of the pigment in vivo.[22][33]

| Chlorophyll Type | Solvent | Absorption Maxima (nm) | Reference(s) |

| Chlorophyll a | Diethyl ether | 430, 662 | [33] |

| 90% Acetone-water | 430, 664 | [19] | |

| Methanol | 665.5 | [22] | |

| Chlorophyll b | Diethyl ether | 453, 642 | [33] |

| 90% Acetone-water | 460, 647 | [19] | |

| Methanol | 652 | [22] | |

| Chlorophyll c1 | 90% Acetone-water | 442, 630 | [19] |

| Chlorophyll c2 | 90% Acetone-water | 444, 630 | [19] |

| Chlorophyll d | 90% Acetone-water | 401, 455, 696 | [19] |

| Methanol | 697 | [22] | |

| Chlorophyll f | Methanol | 707 | [22] |

Experimental Protocols for Chlorophyll Analysis

The identification and quantification of this compound are fundamental to photosynthesis research. Spectrophotometry is a widely used, simple, and non-destructive method for this purpose.[34]

Pigment Extraction

-

Sample Collection and Filtration: Collect water samples containing phytoplankton or homogenize plant tissue. Filter a known volume of the water sample through a glass fiber filter (e.g., GF/F) under low pressure to avoid cell breakage.[35] For tissue samples, grind a known weight of the material. All steps should be performed under dim light to prevent pigment degradation.[21][35]

-

Solvent Extraction: Place the filter or the ground tissue in a centrifuge tube with a suitable solvent. Acetone (90% or 100%) is a commonly used solvent for a broad range of phytoplankton.[35] Other solvents like ethanol (B145695) or dimethylformamide can also be used, but the choice of solvent affects the extraction efficiency and the equations used for quantification.[35][36]

-

Extraction and Clarification: Allow the pigments to extract in the dark at a low temperature (e.g., 4°C) for a specific period (e.g., 12-24 hours). After extraction, centrifuge the sample to pellet the cell debris and filter paper.[36]

-

Supernatant Collection: Carefully collect the supernatant containing the extracted pigments for spectrophotometric analysis.

Spectrophotometric Measurement

-

Spectrophotometer Calibration: Calibrate the spectrophotometer using the same solvent as used for extraction as a blank.[34]

-

Absorbance Reading: Measure the absorbance of the pigment extract at the specific wavelengths corresponding to the absorption maxima of the this compound of interest. For example, to determine the concentrations of Chlorophyll a and b in acetone, absorbance is typically measured at 665 nm and 645 nm.[34]

-

Calculation of Chlorophyll Concentration: Use established trichromatic equations to calculate the concentration of each chlorophyll type. These equations account for the overlapping absorption spectra of the different pigments.[21] The general formula is: Chlorophyll concentration (µg/L) = (A * v) / (V * l) Where:

-

A = Corrected absorbance

-

v = Volume of extract in mL

-

V = Volume of seawater filtered in L

-

l = Path length of the cuvette in cm[35]

-

Visualizing the Evolutionary Pathways

The following diagrams, generated using the DOT language, illustrate the core concepts of chlorophyll biosynthesis and evolution.

Caption: Simplified overview of the chlorophyll and heme biosynthesis pathways.

Caption: Evolutionary relationships of major chlorophyll-containing organisms.

Caption: Experimental workflow for spectrophotometric analysis of this compound.

References

- 1. Early Photosynthetic Organisms (Chapter 2) - Evolutionary Physiology of Algae and Aquatic Plants [cambridge.org]

- 2. Evolution of photosynthesis - Wikipedia [en.wikipedia.org]

- 3. Harvesting Light: this compound and Bacteriothis compound | dummies [dummies.com]

- 4. differencebetween.com [differencebetween.com]

- 5. Bacteriochlorophyll - Wikipedia [en.wikipedia.org]

- 6. Evolution of chlorophyll and bacteriochlorophyll: the problem of invariant sites in sequence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorophyll Biosynthesis Gene Evolution Indicates Photosystem Gene Duplication, Not Photosystem Merger, at the Origin of Oxygenic Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. ovid.com [ovid.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The Origin of Oxygenic Photosynthesis [livingcarbon.com]

- 13. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 14. Chlorophyll biosynthesis gene evolution indicates photosystem gene duplication, not photosystem merger, at the origin of oxygenic photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Chlorophyll [mpsd.mpg.de]

- 19. Chlorophyll - Wikipedia [en.wikipedia.org]

- 20. Enzymes of chlorophyll biosynthesis | Semantic Scholar [semanticscholar.org]

- 21. participants.wepal.nl [participants.wepal.nl]

- 22. rseco.org [rseco.org]

- 23. Dynamics of Gene Duplication in the Genomes of Chlorophyll d-Producing Cyanobacteria: Implications for the Ecological Niche - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Origin of Bacteriochlorophyll a and the Early Diversification of Photosynthesis | Semantic Scholar [semanticscholar.org]

- 25. Origin of Bacteriochlorophyll a and the Early Diversification of Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Gene Duplication in the Carotenoid Biosynthetic Pathway Preceded Evolution of the Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Evolution of Phototrophy in the Chloroflexi Phylum Driven by Horizontal Gene Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Evolution of Phototrophy in the Chloroflexi Phylum Driven by Horizontal Gene Transfer | Semantic Scholar [semanticscholar.org]

- 31. Frontiers | Evolution of Phototrophy in the Chloroflexi Phylum Driven by Horizontal Gene Transfer [frontiersin.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. What to Keep in Mind When Analyzing Chlorophyll Samples using UV-Vis Spectrometry - Examining Food [thermofisher.com]

- 35. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]

- 36. isca.me [isca.me]

The Disassembly of Green: An In-depth Technical Guide to Chlorophyll Degradation Pathways During Leaf Senescence

For Researchers, Scientists, and Drug Development Professionals

The annual spectacle of leaves changing color is a visual representation of a highly regulated and intricate biochemical process: the degradation of chlorophyll (B73375). During leaf senescence, the breakdown of this vital photosynthetic pigment is not a passive decay but an active and essential process for nutrient remobilization and the avoidance of phototoxicity. This technical guide provides a comprehensive overview of the core chlorophyll degradation pathways, the enzymes involved, their regulation, and the experimental methodologies used to study this fundamental aspect of plant biology.

The Core "PAO" Pathway of Chlorophyll Degradation

The primary route for chlorophyll breakdown in higher plants is the pheophorbide a oxygenase (PAO) pathway, a multi-step enzymatic cascade that converts the vibrant green chlorophyll molecules into colorless, non-fluorescent catabolites that are ultimately stored in the vacuole.[1][2] This process can be broadly divided into a series of reactions occurring within the chloroplast and subsequent modifications in the cytosol.

Conversion of Chlorophyll b to Chlorophyll a

The degradation pathway primarily acts on chlorophyll a. Therefore, the first step for the breakdown of chlorophyll b is its conversion to chlorophyll a. This is a two-step process:

-

Chlorophyll b reductase (CBR) , also known as NON-YELLOW COLORING 1 (NYC1) and NYC1-LIKE (NOL), catalyzes the reduction of the formyl group at the C7 position of chlorophyll b to a hydroxymethyl group, yielding 7-hydroxymethyl chlorophyll a.[3]

-

7-hydroxymethyl chlorophyll a reductase (HCAR) then reduces the hydroxymethyl group to a methyl group, completing the conversion to chlorophyll a.[4][5][6]

The Main Degradation Cascade of Chlorophyll a

Once all chlorophyll is in the form of chlorophyll a, the central degradation pathway proceeds as follows:

-

Magnesium Dechelation: The first committed step is the removal of the central magnesium ion from chlorophyll a, producing pheophytin a. This reaction is catalyzed by STAY-GREEN (SGR) proteins, which function as Mg-dechelatases.[7][8][9][10]

-

Dephytylation: The long phytol (B49457) tail, which anchors the chlorophyll molecule to the thylakoid membrane, is removed. This hydrolysis is catalyzed by pheophytinase (PPH) , yielding pheophorbide a.[11][12][13]

-

Porphyrin Ring Opening: This is the key step that leads to the loss of the green color. Pheophorbide a oxygenase (PAO) , a Rieske-type iron-sulfur protein, catalyzes the oxygenolytic cleavage of the porphyrin macrocycle to produce a red chlorophyll catabolite (RCC).[8][14][15]

-

Reduction of RCC: The unstable RCC is immediately reduced by red chlorophyll catabolite reductase (RCCR) to a primary fluorescent chlorophyll catabolite (pFCC).[8][16]

-

Further Modifications and Transport: The pFCC is then exported from the chloroplast and undergoes further modifications in the cytoplasm, such as hydroxylations and conjugations. These modified fluorescent chlorophyll catabolites (FCCs) are then transported into the vacuole, where they are converted to non-fluorescent chlorophyll catabolites (NCCs) in the acidic environment.[17][18]

Quantitative Data on Chlorophyll Degradation

The process of chlorophyll degradation is accompanied by dynamic changes in the levels of chlorophylls, their catabolites, and the expression of the associated enzymes.

Enzyme Kinetic Parameters

While comprehensive kinetic data for all enzymes in the pathway is not fully available in the literature, some key parameters have been determined.

| Enzyme | Substrate | Km | Vmax/kcat | Organism | Reference |

| Pheophytinase (PPH) | Pheophytin a | 14.35 µM | Not reported | Arabidopsis thaliana | [1] |

| Red Chlorophyll Catabolite Reductase (RCCR) | Red Chlorophyll Catabolite (RCC) | 0.6 mM | Not reported | Barley | |

| Mg-dechelatase homolog (AbSGR-h) | Chlorophyll a | 1.88 ± 0.35 µM | 0.046 ± 0.002 s⁻¹ | Anaerolineae bacterium | [19] |

| 7-Hydroxymethyl Chlorophyll a Reductase (HCAR) | 7-Hydroxymethyl Chlorophyll a | Not reported | Follows first-order kinetics | Arabidopsis thaliana | [4] |

Changes in Chlorophyll and Catabolite Concentrations During Senescence

The progression of leaf senescence is marked by a decrease in chlorophyll content and a transient increase in various catabolites. The following table provides a representative overview of these changes.

| Days of Dark-Induced Senescence | Chlorophyll a (nmol/g FW) | Chlorophyll b (nmol/g FW) | Pheophorbide a (relative units) | Fluorescent Chlorophyll Catabolites (FCCs) (relative units) | Non-fluorescent Chlorophyll Catabolites (NCCs) (relative units) | Reference |

| 0 | ~1200 | ~400 | Low | Not detectable | Not detectable | [20] |

| 2 | ~900 | ~250 | Increase | Detectable | Low | [20] |

| 4 | ~300 | ~100 | Peak | Peak | Increasing | [18][20] |

| 6 | <100 | <50 | Decrease | Decreasing | Peak | [18] |

Note: The absolute concentrations and relative abundance of different catabolites can vary significantly between plant species and the conditions used to induce senescence.

Signaling Pathways and Regulatory Networks

The degradation of chlorophyll is tightly regulated by a complex network of signaling pathways, with plant hormones playing a central role.

Hormonal Regulation

Several phytohormones are known to influence leaf senescence and, consequently, chlorophyll degradation.

-

Promotive Hormones:

-

Ethylene: Accelerates chlorophyll degradation by upregulating the expression of key catabolic genes such as NYC1, SGR1 (NYE1), and PAO.[21][22][23] The transcription factors ETHYLENE INSENSITIVE3 (EIN3) and ORE1 are key mediators of this response.[21]

-

Jasmonic Acid (JA): Promotes chlorophyll breakdown through the action of transcription factors like MYC2, MYC3, and MYC4, which directly activate the promoters of PAO, NYC1, and SGR1.[4][24][25]

-

Abscisic Acid (ABA): Induces the expression of chlorophyll catabolic genes, including SGR1 and PAO, through the action of ABA-responsive transcription factors such as ABF2, ABF3, and ABF4.[1][2][19][26]

-

-

Inhibitory Hormones:

Visualizing the Regulatory Network

The interplay between these hormonal signals and the chlorophyll degradation pathway can be visualized as a signaling network.

Experimental Protocols

A variety of experimental techniques are employed to investigate the different aspects of chlorophyll degradation.

Measurement of Chlorophyll Content

A standard method for quantifying chlorophyll is through solvent extraction and spectrophotometry.

Protocol:

-

Harvest a known fresh weight of leaf tissue (e.g., 100 mg).

-

Homogenize the tissue in 80% acetone (B3395972).

-

Centrifuge to pellet the cell debris.

-

Measure the absorbance of the supernatant at 663 nm and 645 nm.

-

Calculate the concentrations of chlorophyll a and chlorophyll b using the following equations (for 80% acetone):

-

Chlorophyll a (µg/mL) = 12.7 * A₆₆₃ - 2.69 * A₆₄₅

-

Chlorophyll b (µg/mL) = 22.9 * A₆₄₅ - 4.68 * A₆₆₃

-

Total Chlorophyll (µg/mL) = 20.2 * A₆₄₅ + 8.02 * A₆₆₃

-

Enzyme Assays

Pheophorbide a Oxygenase (PAO) and Red Chlorophyll Catabolite Reductase (RCCR) Coupled Assay:

This assay measures the combined activity of PAO and RCCR by monitoring the formation of pFCC.

Protocol:

-

Isolate chloroplast membranes (as a source of PAO) and stromal proteins (as a source of RCCR) from senescing leaves.

-

Set up a reaction mixture containing the membrane and stromal fractions, pheophorbide a (substrate for PAO), and a reducing system (e.g., ferredoxin, NADPH, and ferredoxin-NADP⁺ reductase).

-

Incubate the reaction in the dark.

-

Stop the reaction and extract the products.

-

Analyze the formation of pFCC by HPLC with fluorescence detection.

Analysis of Chlorophyll Catabolites by HPLC

High-performance liquid chromatography is the primary method for separating and quantifying the various chlorophyll catabolites.

Protocol:

-

Extract pigments and catabolites from leaf tissue using a suitable solvent (e.g., acetone or methanol).

-

Concentrate the extract and inject it onto a reverse-phase HPLC column (e.g., C18).

-

Elute the compounds using a gradient of solvents (e.g., acetonitrile (B52724) and water).

-

Detect the eluting compounds using a diode array detector (for absorbance spectra) and a fluorescence detector.

-

Identify and quantify the different catabolites by comparing their retention times and spectral properties to known standards.

Studying Protein-Protein Interactions

Understanding the interactions between the enzymes of the chlorophyll degradation pathway is crucial for elucidating the regulatory mechanisms.

-

Yeast Two-Hybrid (Y2H) System: This genetic method is used to identify protein-protein interactions in vivo. The proteins of interest are fused to the DNA-binding and activation domains of a transcription factor. If the proteins interact, the transcription factor is reconstituted, leading to the expression of a reporter gene.[6][25][30]

-

Bimolecular Fluorescence Complementation (BiFC): This technique allows for the visualization of protein interactions in living cells. The proteins of interest are fused to non-fluorescent fragments of a fluorescent protein. Interaction between the target proteins brings the fragments into close proximity, allowing them to reconstitute a functional fluorescent protein.[26][31][32][33][34]

-

Pull-down Assays and Co-immunoprecipitation: These biochemical methods are used to confirm protein-protein interactions. A "bait" protein is used to "pull down" its interacting partners from a protein extract. The interacting proteins are then identified by techniques such as Western blotting or mass spectrometry.[35]

Conclusion and Future Perspectives

The study of chlorophyll degradation has progressed significantly, revealing a highly organized and regulated pathway that is integral to plant development and nutrient recycling. While the core enzymatic steps have been elucidated, many questions remain. Future research will likely focus on the finer points of regulation, including the role of post-translational modifications of the catabolic enzymes, the precise mechanisms of intercellular and intracellular transport of catabolites, and the intricate cross-talk between different hormonal signaling pathways. A deeper understanding of these processes holds potential for agricultural applications, such as improving crop yield by delaying senescence and enhancing the post-harvest shelf life of green vegetables. The knowledge generated will also be invaluable for researchers in drug development, as the tetrapyrrole molecules involved in this pathway may possess bioactive properties worthy of investigation.

References

- 1. A NAP-AAO3 Regulatory Module Promotes Chlorophyll Degradation via ABA Biosynthesis in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic and Hormonal Regulation of Chlorophyll Degradation during Maturation of Seeds with Green Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHEM 351—Biochemistry—Enzymes—1.1.1.294 [biochemistry.prof]

- 4. Crystal Structure and Catalytic Mechanism of 7-Hydroxymethyl Chlorophyll a Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure and Catalytic Mechanism of 7-Hydroxymethyl Chlorophyll a Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the 7-Hydroxymethyl Chlorophyll a Reductase of the Chlorophyll Cycle in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. Chlorophyll breakdown: Pheophorbide a oxygenase is a Rieske-type iron–sulfur protein, encoded by the accelerated cell death 1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mg-dechelation of chlorophyll a by Stay-Green activates chlorophyll b degradation through expressing Non-Yellow Coloring 1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arabidopsis STAY-GREEN, Mendel's Green Cotyledon Gene, Encodes Magnesium-Dechelatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethylene Exerts Species-Specific and Age-Dependent Control of Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pheophytin Pheophorbide Hydrolase (Pheophytinase) Is Involved in Chlorophyll Breakdown during Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pheophorbide a oxygenase - Wikipedia [en.wikipedia.org]

- 15. Characterization of the pheophorbide a oxygenase/phyllobilin pathway of chlorophyll breakdown in grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Participation of Red Chlorophyll Catabolite Reductase in Chlorophyll Breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chlorophyll Breakdown in Senescent Banana Leaves: Catabolism Reprogrammed for Biosynthesis of Persistent Blue Fluorescent Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chlorophyll Breakdown in Senescent Arabidopsis Leaves. Characterization of Chlorophyll Catabolites and of Chlorophyll Catabolic Enzymes Involved in the Degreening Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ABF2, ABF3, and ABF4 Promote ABA-Mediated Chlorophyll Degradation and Leaf Senescence by Transcriptional Activation of Chlorophyll Catabolic Genes and Senescence-Associated Genes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cytokinin inhibition of leaf senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Jasmonic acid promotes degreening via MYC2/3/4- and ANAC019/055/072-mediated regulation of major chlorophyll catabolic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. hrcak.srce.hr [hrcak.srce.hr]

- 28. academic.oup.com [academic.oup.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. libsearch.cbs.dk [libsearch.cbs.dk]

- 32. Arabidopsis STAY-GREEN, Mendel’s Green Cotyledon Gene, Encodes Magnesium-Dechelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 33. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 34. Regulation of Jasmonate-Induced Leaf Senescence by Antagonism between bHLH Subgroup IIIe and IIId Factors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Chlorophyll catabolism precedes changes in chloroplast structure and proteome during leaf senescence - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chlorophyll in Photosynthesis: A Technical Guide to Energy Transfer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental role of chlorophyll (B73375) in the intricate process of photosynthesis, with a specific focus on the mechanisms of light energy capture, transfer, and conversion. This document details the biophysical principles governing these processes, presents key quantitative data, outlines experimental protocols for their investigation, and provides visual representations of the associated pathways and workflows.

Introduction: Chlorophyll as the Engine of Photosynthesis

Chlorophyll, the green pigment found in plants, algae, and cyanobacteria, is central to life on Earth.[1][2] Its primary function is to absorb light energy and convert it into chemical energy, driving the synthesis of organic compounds from carbon dioxide and water.[1][3] This process, known as photosynthesis, is the foundation of most food chains and is responsible for the oxygen in our atmosphere.[1] Chlorophyll molecules are housed within specialized protein complexes called photosystems, located in the thylakoid membranes of chloroplasts.[2]

Light Absorption and the Properties of Chlorophyll

The ability of chlorophyll to absorb light is dictated by its molecular structure, specifically a porphyrin ring with a central magnesium atom. There are several types of chlorophyll, with chlorophyll a and chlorophyll b being the most prevalent in higher plants.[1] These different chlorophylls have distinct absorption spectra, allowing the organism to capture a broader range of the light spectrum.

-

Chlorophyll a is the primary photosynthetic pigment and is found in the reaction centers of photosystems. It exhibits absorption maxima in the blue-violet region (around 430 nm) and the red region (around 662 nm).[1]

-

Chlorophyll b acts as an accessory pigment, absorbing light at slightly different wavelengths (around 455 nm and 642 nm) and transferring the energy to chlorophyll a.[1] This broadens the spectrum of light that can be used for photosynthesis.

The specific absorption peaks of this compound can be influenced by their local protein environment within the light-harvesting complexes.

Table 1: Absorption Maxima of Chlorophyll a and Chlorophyll b

| Chlorophyll Type | Solvent/Environment | Blue Region Absorption Maxima (nm) | Red Region Absorption Maxima (nm) |

| Chlorophyll a | Diethyl ether | 429 | 659 |

| Chlorophyll b | Diethyl ether | 455 | 642 |

| Chlorophyll a | In vivo (LHCII) | 437 | 672 |

| Chlorophyll b | In vivo (LHCII) | 472 | 653 |

Energy Transfer: From Antenna to Reaction Center

Once a chlorophyll molecule absorbs a photon, it is elevated to an excited state. This excitation energy is not immediately used for chemistry but is rapidly and efficiently transferred among neighboring pigment molecules within the light-harvesting complexes (LHCs). This process is known as Förster Resonance Energy Transfer (FRET) .

FRET is a non-radiative energy transfer mechanism that occurs over short distances (typically 1-10 nm) between a donor molecule in an excited state and an acceptor molecule.[4] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's fluorescence emission and the acceptor's absorption, and the relative orientation of their transition dipoles.[4] In the LHCs, chlorophyll and other accessory pigments are precisely arranged to facilitate highly efficient, directional energy transfer towards the reaction center.[5]

The energy ultimately reaches a special pair of chlorophyll a molecules in the reaction center of a photosystem (P680 in Photosystem II and P700 in Photosystem I).[6] The arrival of this energy triggers the primary photochemical event: the transfer of an electron to a primary electron acceptor.[6][7]

Photosystems and Electron Transport

Photosynthesis in plants and cyanobacteria involves two distinct photosystems, Photosystem II (PSII) and Photosystem I (PSI), which work in series.

-

Photosystem II (PSII): The reaction center of PSII, P680, uses light energy to split water molecules in a process called photolysis. This releases electrons, protons (H+), and oxygen (O2). The energized electrons from P680 are transferred through an electron transport chain.

-

Photosystem I (PSI): The reaction center of PSI, P700, accepts the electrons from the PSII electron transport chain and re-energizes them with more light energy. These high-energy electrons are then used to reduce NADP+ to NADPH.

The flow of electrons from PSII to PSI and then to NADP+ is known as the Z-scheme of photosynthesis. This process also generates a proton gradient across the thylakoid membrane, which drives the synthesis of ATP.

Table 2: Key Kinetic Parameters of Photosynthetic Electron Transfer

| Process | System | Characteristic Time | Reference |

| Energy Trapping by Reaction Center | Intact PSII | ~1.5 ps | [7] |

| Primary Charge Separation | Intact PSII | ~5.5 ps | [7] |

| Secondary Radical Pair Formation | Intact PSII | ~35 ps | [7] |

| Electron Transfer to QA | Intact PSII | ~200 ps | [7] |

| Electron Transfer from QA- to QB | Thylakoids | ~150-620 µs | [8] |

Chlorophyll Fluorescence as a Probe of Photosynthesis

Excited chlorophyll molecules can return to their ground state through one of three pathways:

-

Photochemistry: The energy is used to drive electron transfer in the reaction centers.

-

Heat Dissipation (Non-Photochemical Quenching - NPQ): The energy is safely dissipated as heat, a protective mechanism under high light conditions.[9][10]

-

Fluorescence: A small fraction of the energy is re-emitted as light of a longer wavelength.[9]

These three processes are in competition, meaning that changes in the efficiency of photochemistry and heat dissipation can be monitored by measuring the yield of chlorophyll fluorescence.[9] This makes chlorophyll fluorescence a powerful, non-invasive tool for assessing the status and efficiency of the photosynthetic apparatus.

Experimental Protocols

Measurement of Chlorophyll Absorption Spectrum

Objective: To determine the wavelengths of light absorbed by chlorophyll.

Methodology:

-

Extraction: Extract chlorophyll from a plant sample (e.g., spinach leaves) by grinding the tissue in a solvent like 80% acetone (B3395972) or ethanol.

-

Clarification: Centrifuge the extract to remove solid debris.

-

Spectrophotometry: Measure the absorbance of the supernatant across a range of wavelengths (typically 400-750 nm) using a spectrophotometer.

-

Data Analysis: Plot absorbance as a function of wavelength to obtain the absorption spectrum.

Time-Resolved Fluorescence Spectroscopy (TRFS)

Objective: To measure the decay kinetics of chlorophyll fluorescence, providing insights into energy transfer and quenching processes.

Methodology:

-

Sample Preparation: Use isolated chloroplasts, thylakoid membranes, or intact leaves. For intact leaves, ensure they are dark-adapted.

-

Excitation: Excite the sample with a short pulse of light from a laser (e.g., a picosecond diode laser) at a wavelength absorbed by chlorophyll (e.g., 440 nm or 635 nm).

-

Detection: Detect the resulting fluorescence emission using a sensitive and fast detector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system.

-

Data Analysis: Analyze the fluorescence decay curve to determine the fluorescence lifetimes of different components, which correspond to different energy transfer and decay pathways.

Transient Absorption Spectroscopy (TAS)

Objective: To monitor the formation and decay of transient species (e.g., excited states, radical ions) involved in electron transfer.

Methodology:

-

Pump-Probe Setup: Use a femtosecond or picosecond laser system to generate two light pulses: a "pump" pulse to excite the sample and a "probe" pulse to measure the resulting changes in absorption.

-

Excitation: The pump pulse excites the sample at a specific wavelength.

-

Probing: The probe pulse, which is a broadband white-light continuum, passes through the sample at a variable time delay after the pump pulse.

-

Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

Data Analysis: The resulting transient absorption spectra provide information on the kinetics of electron transfer and the identity of the intermediate species.

Measurement of Photosynthetic Quantum Yield

Objective: To determine the efficiency of photosynthesis by measuring the amount of oxygen evolved or carbon dioxide consumed per photon absorbed.

Methodology:

-

Sample Chamber: Place a liquid-phase sample (e.g., algae) or a leaf in a sealed, temperature-controlled chamber.

-

Light Source: Illuminate the sample with a light source of known wavelength and intensity.

-

Gas Exchange Measurement: Monitor the change in oxygen concentration using an oxygen electrode or the change in carbon dioxide concentration using an infrared gas analyzer.

-

Light Absorption Measurement: Determine the amount of light absorbed by the sample.

-

Calculation: The quantum yield is calculated as the number of moles of O2 evolved or CO2 consumed divided by the number of moles of photons absorbed.

Conclusion

Chlorophyll is the cornerstone of photosynthesis, orchestrating a highly efficient process of light capture and energy conversion. The intricate arrangement of chlorophyll molecules within the photosystems, coupled with the principles of resonance energy transfer and electron transport, allows for the conversion of light energy into the chemical energy that sustains life. The experimental techniques outlined in this guide provide powerful tools for researchers to further unravel the complexities of these fundamental processes, paving the way for advancements in fields ranging from agriculture to renewable energy and drug development.

References

- 1. alpha-measure.com [alpha-measure.com]

- 2. researchgate.net [researchgate.net]

- 3. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 5. Chlorophyll [mpsd.mpg.de]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. pnas.org [pnas.org]

- 8. The rates of proton uptake and electron transfer at the reducing side of photosystem II in thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rseco.org [rseco.org]

- 10. Förster energy transfer theory as reflected in the structures of photosynthetic light harvesting systems - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Distinctions Between Chlorophyll a and Chlorophyll b: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core spectroscopic differences between chlorophyll (B73375) a and chlorophyll b, two fundamental pigments in photosynthesis. Understanding these distinctions is crucial for various research applications, including plant physiology, bio-inspired energy systems, and the development of photosensitizing drugs. This document outlines their structural and functional roles, presents key spectroscopic data in a comparative format, details relevant experimental protocols, and provides visual diagrams of experimental workflows and energy transfer pathways.

Core Structural and Functional Differences

Chlorophyll a and chlorophyll b, while structurally very similar, possess a key chemical distinction that underpins their different spectroscopic properties and physiological roles. Both molecules feature a porphyrin ring with a central magnesium ion.[1][2] The critical difference lies at the C7 position of the porphyrin ring, where chlorophyll a has a methyl group (-CH₃), while chlorophyll b has an aldehyde group (-CHO).[1][2][3] This seemingly minor substitution significantly alters the electron distribution within the porphyrin ring, leading to distinct absorption and emission spectra.[1][2]

Functionally, chlorophyll a is the principal photosynthetic pigment, found in the reaction centers of Photosystems I and II, where it directly participates in the conversion of light energy into chemical energy.[1][3][4] Chlorophyll b, on the other hand, acts as an accessory pigment.[1][3] It absorbs light at wavelengths where chlorophyll a is less efficient and transfers the captured energy to chlorophyll a, thereby broadening the spectrum of light that can be used for photosynthesis.[1][3] The ratio of chlorophyll a to chlorophyll b can vary depending on the plant species and light conditions, with shade-adapted plants typically having a lower ratio to enhance light harvesting in low-light environments.[5]

Comparative Spectroscopic Data

The structural difference between chlorophyll a and b directly influences their interaction with light, resulting in distinct absorption and fluorescence spectra. These properties are also sensitive to the solvent environment. The following tables summarize key quantitative spectroscopic data for easy comparison.

Table 1: Absorption Maxima (λmax) of Chlorophyll a and Chlorophyll b in Various Solvents

| Solvent | Chlorophyll a (Blue Region) | Chlorophyll a (Red Region) | Chlorophyll b (Blue Region) | Chlorophyll b (Red Region) |

| Diethyl Ether | ~429 nm[5] | ~659 nm[5] | ~455 nm[1] | ~642 nm[1][5] |

| Methanol (B129727) | ~430 nm | ~665.5 nm[5] | ~455 nm | ~652 nm[5] |

| 80% Acetone (B3395972) | ~430 nm | ~663 nm | ~453 nm | ~645 nm |

| N,N-Dimethylformamide (B166413) (DMF) | ~430 nm | ~664.5 nm | ~453 nm | ~647 nm |

Note: The exact peak positions can vary slightly depending on the specific publication and experimental conditions.

Table 2: Molar Extinction Coefficients (ε) of Chlorophyll a and Chlorophyll b

| Solvent | Pigment | Wavelength (nm) | Molar Extinction Coefficient (L mol-1 cm-1) |

| Methanol | Chlorophyll a | 665.5 | 71,400[5] |

| Methanol | Chlorophyll b | 652 | 38,600[5] |

| Diethyl Ether | Chlorophyll a | 660.8 | 100,900 (specific)† |

| Diethyl Ether | Chlorophyll b | 642.6 | 62,000 (specific)† |

| N,N-Dimethylformamide (DMF) | Chlorophyll a | 664.5 | - |

| N,N-Dimethylformamide (DMF) | Chlorophyll b | 647 | - |

†Specific extinction coefficients are given in L g-1 cm-1. Molar extinction coefficients for DMF were not explicitly found in the search results but can be calculated using simultaneous equations provided in some literature.[6][7][8][9]

Table 3: Fluorescence Emission Maxima of Chlorophyll a and Chlorophyll b

| Solvent | Pigment | Excitation Wavelength (nm) | Emission Maximum (nm) |

| Diethyl Ether | Chlorophyll a | ~430 | ~665 |

| Diethyl Ether | Chlorophyll b | ~455 | ~648[5] |

| Methanol | Chlorophyll a | 417 | ~670[10] |

Note: Fluorescence emission occurs at longer wavelengths than absorption, a phenomenon known as the Stokes shift.

Experimental Protocols

Accurate spectroscopic analysis of chlorophylls necessitates standardized procedures for their extraction and measurement. The following sections detail common methodologies.

Chlorophyll Extraction from Plant Tissue

This protocol describes a general method for extracting this compound from fresh plant material.

Materials:

-

Fresh plant tissue (e.g., spinach leaves)

-

Mortar and pestle

-

Quartz sand (optional, as an abrasive)

-

80% (v/v) acetone or 100% methanol

-

Centrifuge and centrifuge tubes

-

Volumetric flask

-

Filter paper or syringe filter (0.45 µm)

-

Spectrophotometer cuvettes (quartz or glass, depending on the wavelength range)

-

Ice bucket

Procedure:

-

Sample Preparation: Weigh a known amount of fresh plant tissue (e.g., 0.1-0.5 g).[11] All subsequent steps should be performed under dim light and on ice to minimize pigment degradation.[12][13]

-

Homogenization: Place the plant tissue in a pre-chilled mortar with a small amount of quartz sand. Add a few milliliters of cold 80% acetone or 100% methanol and grind the tissue thoroughly until a homogenous paste is formed.[12]

-

Extraction: Quantitatively transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with the extraction solvent and add the rinsing to the centrifuge tube.[12]

-

Centrifugation: Centrifuge the extract at approximately 3000-5000 x g for 5-10 minutes to pellet the cell debris.[12]

-

Supernatant Collection: Carefully decant the supernatant containing the this compound into a volumetric flask.[12]

-

Re-extraction (Optional but Recommended): Resuspend the pellet in a small volume of the extraction solvent, centrifuge again, and combine the supernatant with the previous collection. Repeat this step until the pellet is colorless.[12]

-

Final Volume Adjustment: Bring the collected supernatant to a known final volume in the volumetric flask using the extraction solvent.

-

Clarification: If the extract is still cloudy, filter it through filter paper or a syringe filter into a clean, labeled storage vial.

-

Storage: Store the extract in the dark and on ice until spectroscopic analysis. For longer-term storage, samples can be kept at -20°C.[13][14]

Spectrophotometric Analysis of this compound

This protocol outlines the measurement of chlorophyll a and b concentrations using a spectrophotometer.

Materials:

-

Chlorophyll extract (from Protocol 3.1)

-

Spectrophotometer

-

Matched cuvettes (1 cm path length)

-

Extraction solvent (for blank)

Procedure:

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength to the desired range for scanning (e.g., 400-750 nm) or to the specific wavelengths for concentration determination.

-

Blanking: Fill a cuvette with the same solvent used for extraction (e.g., 80% acetone) and use it to zero the absorbance of the spectrophotometer.[15]

-

Sample Measurement: Transfer the chlorophyll extract to a clean cuvette and measure the absorbance at the wavelengths corresponding to the absorption maxima of chlorophyll a and chlorophyll b in the chosen solvent (refer to Table 1). It is also recommended to measure the absorbance at 750 nm to correct for any turbidity.[12]

-

Concentration Calculation: Use the absorbance values and the appropriate simultaneous equations for the solvent used to calculate the concentrations of chlorophyll a and chlorophyll b. For example, in 80% acetone, the following equations are commonly used:

-

Chl a (µg/mL) = 12.21 * (A663) - 2.81 * (A646)

-

Chl b (µg/mL) = 20.13 * (A646) - 5.03 * (A663)

-

Note: These equations can vary slightly between different literature sources. It is crucial to use equations derived for the specific solvent and spectrophotometer resolution.

-

Fluorescence Spectroscopy of this compound

This protocol provides a basic procedure for measuring the fluorescence emission spectra of this compound.

Materials:

-

Dilute chlorophyll extract

-

Fluorometer

-

Quartz cuvettes

-

Extraction solvent (for blank)

Procedure:

-

Sample Preparation: Dilute the chlorophyll extract with the extraction solvent to an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[10][16]

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to a value within the absorption band of the chlorophyll of interest (e.g., 430 nm for chlorophyll a or 455 nm for chlorophyll b).

-

Blank Measurement: Fill a quartz cuvette with the extraction solvent and record a blank scan to subtract any background fluorescence from the solvent.

-

Sample Measurement: Place the cuvette with the diluted chlorophyll extract in the fluorometer and record the emission spectrum over the desired range (e.g., 600-800 nm).

-

Data Analysis: The resulting spectrum will show the fluorescence emission profile, with the peak indicating the wavelength of maximum fluorescence.

Mandatory Visualizations

The following diagrams illustrate key logical relationships and experimental workflows described in this guide.

Caption: Workflow for the extraction of chlorophyll from plant tissue.

Caption: Energy transfer pathway from chlorophyll b to chlorophyll a.

References

- 1. alpha-measure.com [alpha-measure.com]

- 2. Chlorophyll [mpsd.mpg.de]

- 3. Chlorophyll A vs B: Key Differences Explained for Students [vedantu.com]

- 4. Khan Academy [khanacademy.org]

- 5. rseco.org [rseco.org]

- 6. Extinction Coefficients of Chlorophyll a and b in N,N-Dimethylformamide and 80% Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extinction coefficients of chlorophyll a and B in n,n-dimethylformamide and 80% acetone. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Chlorophyll a [omlc.org]

- 11. Chlorophyll Extraction and Spectral Analysis [protocols.io]

- 12. prometheusprotocols.net [prometheusprotocols.net]

- 13. marchettilab.web.unc.edu [marchettilab.web.unc.edu]

- 14. epa.gov [epa.gov]

- 15. participants.wepal.nl [participants.wepal.nl]

- 16. omlc.org [omlc.org]

The New Green: A Technical Guide to the Discovery and Characterization of Novel Chlorophylls in Extremophiles

For Researchers, Scientists, and Drug Development Professionals